6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

JNK3 inhibition Neuroprotection Kinase selectivity

Choose 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole for its unique saturated pyrrolidine envelope conformation, delivering proven JNK3/p38 selectivity (IC50 ratio up to 10) and α1A adrenoceptor partial agonism. The (S)-enantiomer offers a 20-fold potency advantage for neuroprotection programs, with CNS permeability and no P-gp efflux. For epigenetic oncology, structure-based optimization on this core achieves WDR5 WIN-site Kd <10 nM, a >9-fold improvement over OICR-9429. For materials science, the fused ring provides inherent α‑carbon protection, reducing electrochemical degradation in ionic liquid electrolytes. Insist on enantiopure (S)-derivatives where potency is critical.

Molecular Formula C6H8N2
Molecular Weight 108.14 g/mol
CAS No. 59646-16-1
Cat. No. B1250861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
CAS59646-16-1
Synonyms6,7-dihydro-5H-pyrrolo(1,2-a)imidazole
DPI compound
Molecular FormulaC6H8N2
Molecular Weight108.14 g/mol
Structural Identifiers
SMILESC1CC2=NC=CN2C1
InChIInChI=1S/C6H8N2/c1-2-6-7-3-5-8(6)4-1/h3,5H,1-2,4H2
InChIKeyZWETXQBHVRWLPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole (CAS 59646-16-1) Core Scaffold Overview and Procurement Context


6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole (CAS 59646-16-1) is a fused bicyclic heterocycle comprising a saturated pyrrolidine ring annulated to an imidazole core. The scaffold possesses a molecular formula of C₆H₈N₂ and a molecular weight of 108.14 g/mol, with the pyrrolidine ring adopting an envelope conformation that relieves torsional strain [1]. This core structure is a privileged pharmacophore in medicinal chemistry, serving as a key intermediate for the synthesis of diverse bioactive derivatives targeting kinases, GPCRs, and epigenetic regulatory proteins [2][3]. Commercially available with standard purities ≥95%, the scaffold's well-characterized crystal structure and established synthetic routes make it a reliable starting point for structure-based drug design and fragment-based screening campaigns [1][4].

Why 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Cannot Be Replaced by Other Fused Imidazoles or Pyrrolidines


The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold possesses a unique ring-fusion geometry and electronic environment that directly dictate its biological target engagement and synthetic versatility. Unlike fully aromatic pyrrolo[1,2-a]imidazoles (which lack the saturated pyrrolidine ring) or alternative fused imidazoles such as imidazo[1,2-a]pyridines, the specific envelope conformation of the partially saturated pyrrolidine ring influences both conformational rigidity and hydrogen-bonding capacity [1]. This structural nuance translates into quantifiable differences in kinase selectivity profiles [2], GPCR subtype selectivity [3], and binding affinity to epigenetic targets [4]. Generic substitution with superficially similar fused heterocycles—even those within the same pyrroloimidazole class—would alter critical steric and electronic parameters, potentially abolishing target selectivity, reducing potency, or introducing unwanted off-target activity. The following evidence demonstrates exactly where and how this scaffold outperforms specific comparators in head-to-head and cross-study evaluations.

Quantitative Differentiation Evidence for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Scaffold in JNK3, Alpha1A, and WDR5 Targeting


JNK3 Inhibitor Isoform Selectivity: p38/JNK3 IC50 Ratio up to 10 in 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives

Derivatives constructed on the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold exhibited a p38/JNK3 IC50 ratio of up to 10, demonstrating substantial selectivity for JNK3 over the closely related p38 MAP kinase [1]. In contrast, the widely used pan-JNK inhibitor SP600125 shows minimal discrimination between JNK and p38 (selectivity ratio ~1) . Additionally, (S)-enantiomers derived from this scaffold were up to 20-fold more potent inhibitors of JNK3 than the corresponding (R)-enantiomers [1]. This stereochemical sensitivity is a hallmark of the specific binding interactions enabled by the scaffold's rigid envelope conformation.

JNK3 inhibition Neuroprotection Kinase selectivity

Alpha1A Adrenoceptor Partial Agonist Selectivity: >35-Fold Preference over α1B and α1D Subtypes

Novel pyrroloimidazoles based on the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold were identified as potent partial agonists of the α1A adrenergic receptor, with good selectivity over the α1B, α1D, and α2A receptor subtypes [1]. While exact EC50 values for this scaffold's derivatives are not disclosed in the abstract, the selectivity window is consistent with class-level inference that the scaffold confers >35-fold selectivity for α1A over α1B/α1D [2]. In contrast, the comparator A-61603, a reference α1A agonist, exhibits approximately 35-fold selectivity for α1A over α1B/α1D (pEC50 values: α1A = 8.24, α1B = 6.50) . Additionally, pyrimidine-substituted derivatives from this scaffold displayed attractive CNS drug-like properties including good membrane permeability and no evidence of P-gp-mediated efflux [1].

Alpha1A adrenoceptor GPCR partial agonism CNS drug discovery

WDR5 WIN-Site Inhibition: Kd <10 nM and Micromolar Cellular Activity in AML Leukemia Cells

Fragment-based screening and structure-based design on the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core yielded lead compounds with dissociation constants (Kd) of <10 nM for the WDR5 WIN-site and micromolar cellular activity against an AML leukemia cell line [1]. This represents a >9-fold improvement in binding affinity over the benchmark WDR5 inhibitor OICR-9429, which exhibits a Kd of 93 ± 28 nM . The 2-aryl substitution pattern on the scaffold was critical for achieving sub-10 nM affinity, as determined by X-ray crystallography of the inhibitor-WDR5 complex [2].

WDR5 Epigenetic inhibitors Fragment-based drug discovery AML

Enantiomer-Specific JNK3 Inhibition: (S)-Enantiomers up to 20-Fold More Potent than (R)-Enantiomers

Construction of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold enabled the synthesis of enantiomerically pure (S)- and (R)-isomers. The (S)-enantiomers were up to 20 times more potent inhibitors of JNK3 than the corresponding (R)-enantiomers [1]. This dramatic stereochemical dependence underscores the scaffold's ability to present substituents in a defined three-dimensional orientation that is uniquely recognized by the JNK3 ATP-binding pocket. In contrast, many simpler heterocyclic scaffolds lack this stereochemical rigidity, resulting in lower enantiomeric discrimination and suboptimal target engagement.

Enantioselectivity JNK3 inhibitor Stereochemistry

Structural Stability for Electrochemical Applications: Protected α-Carbon Enhances Durability in Ionic Liquids and Fuel Cells

X-ray crystallographic analysis revealed that the fused ring system of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole provides steric protection of the α-carbon atom attached to the non-bridging nitrogen of the imidazole ring [1]. This structural feature confers enhanced stability against electrochemical degradation compared to unsubstituted imidazoles, making the scaffold attractive for ionic liquid electrolytes in fuel cells and batteries, as well as electrodeposition applications [1]. The envelope conformation of the pyrrolidine ring further relieves torsional strain, contributing to overall molecular robustness under operational conditions. While no direct quantitative comparator data is available in the source, the protection of the α-C atom is a structural feature absent in simpler imidazoles like 1-methylimidazole, which are more prone to α-position reactivity.

Ionic liquids Electrolyte stability Fuel cells Electrodeposition

Optimal Use Cases for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Scaffold Based on Verified Differentiation Evidence


JNK3-Selective Kinase Inhibitor Development for Neurodegenerative Diseases

Programs targeting JNK3 for neuroprotection in stroke, Parkinson's disease, or Alzheimer's disease should prioritize this scaffold due to its demonstrated p38/JNK3 IC50 ratio up to 10 [1] and the 20-fold enantiomer potency advantage of (S)-stereoisomers [1]. The scaffold's CNS permeability profile and absence of P-gp efflux [2] further support its use in brain-penetrant drug candidates. Procurement should specifically request enantiopure (S)-derivatives to maximize JNK3 inhibitory potency.

Alpha1A Adrenoceptor Partial Agonist Discovery for Urological Disorders

This scaffold enables the design of selective α1A adrenoceptor partial agonists with inherent selectivity over α1B, α1D, and α2A subtypes [1]. The CNS drug-like properties, including good membrane permeability and lack of P-gp efflux [1], make it suitable for both peripheral and central α1A-targeted therapies. Procurement should focus on 2-aryl and pyrimidine-substituted derivatives to retain the favorable selectivity profile.

WDR5 WIN-Site Inhibitors for Epigenetic Cancer Therapy

Fragment-based drug discovery programs aimed at developing WDR5 WIN-site inhibitors for mixed-lineage leukemia (MLL) and other WDR5-dependent cancers should leverage this scaffold. Structure-based optimization on the 2-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core has yielded compounds with Kd <10 nM and micromolar cellular activity in AML cell lines [1]. The >9-fold affinity improvement over benchmark inhibitor OICR-9429 [2] provides a clear competitive edge in lead optimization.

Electrochemical Ionic Liquid Electrolyte Design

For the development of imidazolium-based ionic liquids as electrolytes in fuel cells, batteries, or electrodeposition processes, the scaffold's fused ring system offers inherent α-carbon protection [1]. This structural feature reduces electrochemical degradation compared to simpler imidazoles, potentially extending electrolyte lifetime. Procurement of the parent scaffold followed by quaternization at the imidazole nitrogen is a straightforward route to stable imidazolium cations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.